molecular formula C21H16ClN3O3 B2670222 2-(2-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1798018-88-8

2-(2-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No. B2670222
M. Wt: 393.83
InChI Key: JKFFWXYGVUQIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16ClN3O3 and its molecular weight is 393.83. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds often involves multi-step reactions that yield various derivatives with potential biological activities. For instance, a series of N-aryl/aralkyl derivatives of similar compounds were synthesized, with their structures confirmed through spectroscopic methods and evaluated for α-glucosidase inhibitory potential, showcasing promising results as inhibitors (Iftikhar et al., 2019). Another study focused on the synthesis of novel thiazolidinone and acetidinone derivatives, examining their antimicrobial activities and confirming their structures through various analytical techniques (Mistry, Desai, & Intwala, 2009).

Biological Evaluation

Compounds with structures similar to 2-(2-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide have been evaluated for various biological activities. For instance, derivatives exhibiting significant antinociceptive and anti-inflammatory activities were identified, highlighting the therapeutic potential of such compounds (Selvam et al., 2012). Additionally, spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs provided insights into their ligand-protein interactions and potential efficiency in photovoltaic applications, demonstrating the diverse applications of these compounds beyond traditional biological activities (Mary et al., 2020).

Advanced Applications

Further research has extended the applications of such compounds, including the use of 2-aminothiophenol as a building block for synthesizing novel heterocycles, illustrating the versatility of these compounds in contributing to new chemical entities with potential applications in various fields (El-Shaieb, 2007). Another study explored the crystal structure and biological activity of a derivative, providing detailed insights into its structural characteristics and potential biological efficacy (霍静倩 et al., 2016).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c22-16-8-3-1-6-14(16)12-19(26)23-17-9-4-2-7-15(17)13-20-24-21(25-28-20)18-10-5-11-27-18/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFFWXYGVUQIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.